Partial Molar Volume and Heat Capacity Differentiate Asparagine Amide from Glutamine and Tyrosine Amide Analogs
In the head-to-head dataset of N-acetyl amino acid amides measured under identical aqueous conditions, N-acetylasparaginamide (i.e., N~2~-Acetyl-L-aspartamide) exhibits side-chain partial molar volumes and heat capacities that are distinct from those of N-acetylglutaminamide and N-acetyltyrosinamide . These side-chain values are derived by subtracting the backbone contribution (V₂° of N-acetylglycinamide) from the whole-solute V₂° . The quantified differences directly impact the reliability of thermodynamic group additivity schemes for predicting unfolded protein properties.
| Evidence Dimension | Side-chain partial molar volume, V°(R), and partial molar heat capacity, Cp°(R), at 298.15 K |
|---|---|
| Target Compound Data | V°(R) and Cp°(R) values for the asparagine side-chain (derived from N-acetylasparaginamide) are reported; exact numerical values are available in the full-text Table 3 of the source . |
| Comparator Or Baseline | Side-chain V°(R) and Cp°(R) for glutamine (from N-acetylglutaminamide) and tyrosine (from N-acetyltyrosinamide) at 298.15 K; glycine side-chain (from N-acetylglycinamide) used as zero baseline. |
| Quantified Difference | The asparagine side-chain exhibits a smaller V°(R) than glutamine (one fewer methylene group) and a larger Cp°(R) than tyrosine at 298.15 K; precise Δ values are extractable from the source's tabulated data. |
| Conditions | Aqueous solution at infinite dilution; T = 288.15, 298.15, 313.15, and 328.15 K; experimental densities measured via vibrating-tube densimetry. |
Why This Matters
Procuring the incorrect N-acetyl amino acid amide (e.g., glutamine instead of asparagine amide) introduces a systematic error in side-chain group contributions that propagates through protein thermodynamic calculations, invalidating comparative biophysical studies.
- [1] Hakin, A. W., Liu, J. L., & Hedwig, G. R. (2006). Partial molar volumes and heat capacities of the N-acetyl amide derivatives of the amino acids asparagine, glutamine, tyrosine, and lysine monohydrochloride in aqueous solution at temperatures from T = 288.15 K to T = 328.15 K. The Journal of Chemical Thermodynamics, 38(11), 1640–1650. View Source
